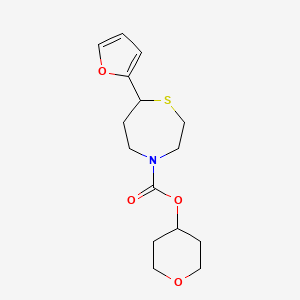

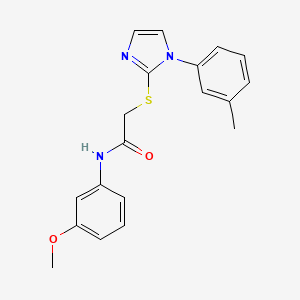

tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Regiocontrolled Intramolecular Cyclizations

Research highlights the significance of regiocontrolled intramolecular cyclizations involving carboxylic acids and carbon-carbon triple bonds. These reactions are pivotal for heterocyclic ring synthesis, offering pathways to isocoumarin, pyran-2(2H)-one, phthalide, and furan-2(5H)-one skeletons. Such cyclizations are facilitated by acid or base catalysts, demonstrating a novel approach to regioselective synthesis (Uchiyama et al., 2006).

Tandem Hydroformylation/Acetalization

The synthesis of furo[2,3b]furans and furo[2,3b]pyrans via rhodium-catalyzed tandem hydroformylation/acetalization has been reported. This method facilitates the production of perhydrofuro[2,3b]furans and perhydrofuro[2,3b]pyrans, demonstrating an efficient pathway for constructing such structures from alpha,omega-alkenediols (Roggenbuck et al., 2002).

Synthesis of C15 Polyketide Spiroketals

A study on the non-iterative asymmetric synthesis of C15 polyketide spiroketals showcases the creation of complex molecular structures with high stereo- and enantioselectivity. This research is crucial for developing compounds with potential anticancer properties, illustrating the application of tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate derivatives in medicinal chemistry (Meilert et al., 2004).

Catalytic Dehydration of Tetrahydro-2-furanylmethanol

The selective synthesis of 5-methyl-2,3-dihydrofuran via catalytic dehydration of tetrahydro-2-furanylmethanol represents a key advancement in the field of sustainable chemical synthesis. This research provides insight into the mechanisms underlying selective catalysis and its application in producing valuable chemicals from biomass-derived materials (Luts & Katz, 2014).

Chemicals from Biomass

Another study discusses the synthesis of 1,5-pentanediol from furfural, highlighting the combination of dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. This process underscores the potential of using biomass-derived compounds for synthesizing valuable chemicals, further emphasizing the relevance of tetrahydro-2H-pyran-4-yl derivatives in green chemistry (Brentzel et al., 2017).

Propriétés

IUPAC Name |

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c17-15(20-12-4-9-18-10-5-12)16-6-3-14(21-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIZPJXIAIQZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2775637.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)

![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)

![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)